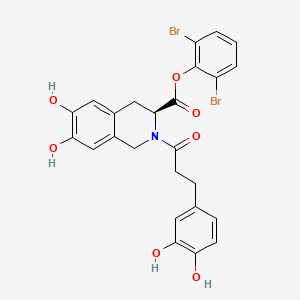
PAN endonuclease-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAN endonuclease-IN-2, also known as compound T-31, is a PAN endonuclease inhibitor with an IC50 value of 0.15 μM. It is an antiviral agent with broad-spectrum anti-influenza activity. This compound targets the N-terminal PA subunit of the polymerase-RNA complex and the dependent endonuclease active site, thereby interfering with viral entry into host cells and viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PAN endonuclease-IN-2 involves multiple steps, including the formation of a chelated structure with Mn2+ cations at the active center. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound is synthesized in research laboratories using standard organic synthesis techniques and is available for scientific research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: PAN endonuclease-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Mn2+ cations, which form a chelated structure with the compound. Other reagents and conditions depend on the specific synthetic route and desired modifications .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced antiviral activity. These derivatives are designed to target the influenza HA and RdRp complexes, thereby interfering with viral replication .
Applications De Recherche Scientifique
PAN endonuclease-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antiviral agent to study the inhibition of influenza virus replication. The compound’s ability to target both the influenza HA and RdRp complexes makes it a valuable tool for developing new antiviral therapies .
Mécanisme D'action
PAN endonuclease-IN-2 exerts its effects by targeting the N-terminal PA subunit of the polymerase-RNA complex and the dependent endonuclease active site. The compound promotes the cleavage of the RNA strand, allowing the polymerase to begin synthesizing new RNA molecules. This mechanism interferes with viral entry into host cells and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to PAN endonuclease-IN-2 include other PAN endonuclease inhibitors, such as raltegravir derivatives and L-DOPA derivatives. These compounds also target the PA endonuclease active site and exhibit antiviral activity .
Uniqueness: this compound is unique due to its broad-spectrum anti-influenza activity and its ability to target both the influenza HA and RdRp complexes. This dual targeting mechanism enhances its antiviral efficacy and makes it a promising candidate for developing new antiviral therapies .
Propriétés
Formule moléculaire |
C25H21Br2NO7 |
|---|---|
Poids moléculaire |
607.2 g/mol |
Nom IUPAC |
(2,6-dibromophenyl) (3S)-2-[3-(3,4-dihydroxyphenyl)propanoyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21Br2NO7/c26-16-2-1-3-17(27)24(16)35-25(34)18-9-14-10-21(31)22(32)11-15(14)12-28(18)23(33)7-5-13-4-6-19(29)20(30)8-13/h1-4,6,8,10-11,18,29-32H,5,7,9,12H2/t18-/m0/s1 |
Clé InChI |
RRLAHNBMCXPLLP-SFHVURJKSA-N |
SMILES isomérique |
C1[C@H](N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
SMILES canonique |
C1C(N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



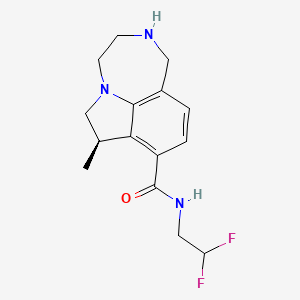
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

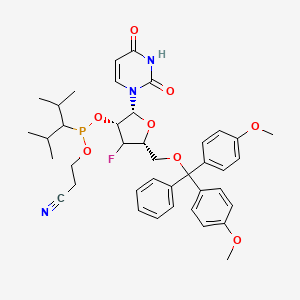
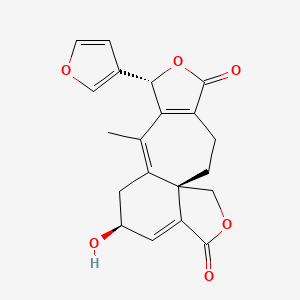
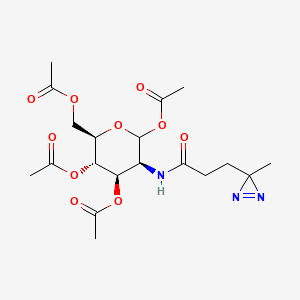

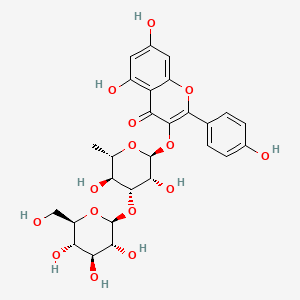
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
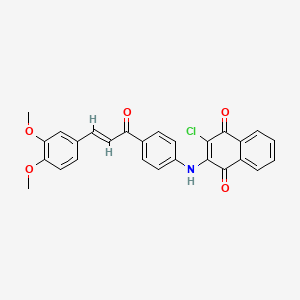
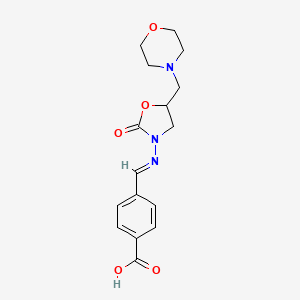
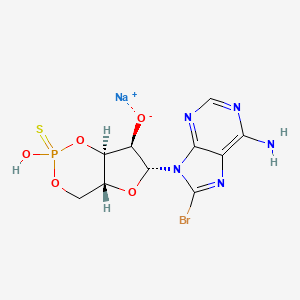
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
